Drevogenin A
CAS No.: 10163-83-4
Cat. No.: VC21361971
Molecular Formula: C28H42O7
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10163-83-4 |
|---|---|
| Molecular Formula | C28H42O7 |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |
| Standard InChI | InChI=1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19-,20+,21+,23+,24-,25+,26-,27-,28-/m0/s1 |
| Standard InChI Key | VZYFPJYRFFDDKS-GJULNNQYSA-N |
| Isomeric SMILES | CC(C)CC(=O)O[C@@H]1[C@H]([C@H]2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O)C)[C@@]4([C@]1([C@H](CC4)C(=O)C)C)O)OC(=O)C |
| SMILES | CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C |
| Canonical SMILES | CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Drevogenin A is identified by the molecular formula C28H42O7, indicating a complex organic structure with multiple functional groups. The systematic chemical name for this compound is [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate . This lengthy name reflects the intricate stereochemistry and functional group arrangement within the molecule.
Physical and Chemical Properties
The physical and chemical properties of Drevogenin A provide important information for researchers working with this compound. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C28H42O7 |
| Molecular Weight | 490.6 g/mol |
| Physical State | Solid |
| Structure Type | Pregnane steroid derivative |
| Functional Groups | Acetyloxy, hydroxyl, methylbutanoate |
| Creation Date (PubChem) | 2005-08-09 |
| Modification Date (PubChem) | 2025-04-05 |
The molecular structure of Drevogenin A features a pregnane skeleton with specific substitutions, including hydroxyl groups at the C-3 and C-14 positions, an acetyloxy group at C-11, and a 3-methylbutanoate (isovalerate) group at the C-12 position . This specific arrangement of functional groups contributes to the compound's biological activities and potential pharmacological applications.
Natural Sources
Drevogenin A has been identified in several plant species, primarily belonging to the Apocynaceae family. According to documented research, this compound has been reported in two main plant sources:
Wattakaka volubilis
Wattakaka volubilis (Linn.f.) Stapf. (also known as Dregea volubilis) is a significant source of Drevogenin A. This climbing shrub is native to various parts of Asia and has been used in traditional medicine systems for treating various ailments . The ethanolic extract of Wattakaka volubilis has been studied for its pharmacological properties, with Drevogenin A being one of the bioactive components isolated from this plant.
Hoya carnosa
Hoya carnosa, commonly known as wax plant or honey plant, is another documented source of Drevogenin A . This species is a popular ornamental plant belonging to the Apocynaceae family and is native to Eastern Asia and Australia.
Pharmacological Activities
Research findings indicate that Drevogenin A exhibits significant neuropharmacological activities. The compound's structural similarity to brain neurosteroids suggests potential mechanisms for its observed effects on the central nervous system (CNS).
Neuropharmacological Effects
Studies have revealed that drevogenins, including Drevogenin A, possess notable effects on motor performance and muscle coordination in experimental models. Specifically, research conducted on mice has demonstrated that drevogenins can significantly influence:
-
Spontaneous motor activity
-
Rotarod performance (indicating motor coordination)
-
Muscle tone and gripping strength
These effects suggest potential applications in conditions affecting neuromuscular function and coordination. The observed increase in motor activity following administration of drevogenins may indicate anti-anxiolytic properties, though further research is needed to confirm this hypothesis .
Research Findings and Applications
Experimental Studies
A significant study published in the International Journal of Pharmaceutical and Biological Sciences (2012) investigated the neuropharmacological effects of drevogenins isolated from Wattakaka volubilis. The research employed various experimental models to assess the compounds' effects on muscle coordination, motor performance, and central nervous system activity in mice .
Comparative Efficacy
| Test Group | Dose | Motor Activity Increase | Statistical Significance |
|---|---|---|---|
| Control (Saline) | - | Normal activity | - |
| WVEE | 200 mg/kg | Moderate increase | p<0.01** |
| WVSM | 50 mg/kg | Significant increase | p<0.001*** |
| DVG-I and DVG-II | 20 mg/kg | Significant increase | p<0.001*** |
This table summarizes the comparative effects of different extracts and isolated compounds on spontaneous motor activity in experimental animals, highlighting the potency of purified drevogenins .
Comparison with Other Drevogenins
While this article focuses specifically on Drevogenin A, it is worth noting that it belongs to a family of related compounds with similar structures but distinct characteristics.
Structural Differences
The search results provide some information about the structural differences between Drevogenin I and Drevogenin II:
-
Drevogenin I (DVG I): R= allomethyllose-thevetose; R1&R2= Tigloyl; R3= Benzoyl
These structural variations likely contribute to differences in biological activity and potency among the drevogenin compounds. Additional research would be necessary to fully characterize these structure-activity relationships.
Pharmacological Activity Comparison
Research suggests that different drevogenins may exhibit varying degrees of pharmacological activity. The specific configuration of functional groups and stereochemistry influences how these compounds interact with biological targets, potentially resulting in distinct therapeutic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume